molecular formula C19H14ClN3O3S B11656650 2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol-

2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol-

Cat. No.: B11656650
M. Wt: 399.9 g/mol
InChI Key: VASBHEMSGNWLNT-CXUHLZMHSA-N
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Description

2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, a 4-chlorophenyl group, and a 2,4-dimethoxybenzylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol- is primarily based on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid benzylidene-hydrazide
  • 2-Methoxybenzoic (2-chloro-4-(diethylamino)benzylidene)hydrazide

Uniqueness

Compared to similar compounds, 2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol- stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiazolo[3,2-b][1,2,4]triazole core is particularly noteworthy, as it contributes to the compound’s stability and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14ClN3O3S/c1-25-14-8-5-12(15(10-14)26-2)9-16-18(24)23-19(27-16)21-17(22-23)11-3-6-13(20)7-4-11/h3-10H,1-2H3/b16-9+

InChI Key

VASBHEMSGNWLNT-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC

Origin of Product

United States

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